molecular formula C14H16N2O4S2 B2369777 N-succinimidyl-5-(2-pyridyldithio)valerate CAS No. 317331-86-5

N-succinimidyl-5-(2-pyridyldithio)valerate

Cat. No.: B2369777
CAS No.: 317331-86-5
M. Wt: 340.41
InChI Key: ABQGFYSYSCHJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-succinimidyl-5-(2-pyridyldithio)valerate” (also known as SPDP) is a small molecule compound used in biomedical research and diagnostics . It acts as a cross-linker, facilitating the attachment of thiol-containing biomolecules (such as proteins or peptides) to different molecules or surfaces .


Synthesis Analysis

The synthesis of “this compound” involves chemical reactions with primary amines . After mild reduction of the dithiol, it can covalently link two target groups .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H16N2O4S2 . Its molecular weight is 340.42 . The IUPAC name is 2,5-dioxopyrrolidin-1-yl 5-(pyridin-2-yldisulfaneyl)pentanoate .


Chemical Reactions Analysis

“this compound” is a heterobifunctional cross-linking reagent with amine and sulfhydryl reactivity . It is typically coupled initially to molecules containing primary amines by amide bonds .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 340.42 . It should be stored at a temperature of 28°C .

Scientific Research Applications

Protein Modification and Conjugation

N-Succinimidyl-3-(2-pyridyldithio)propionate (a related compound to N-succinimidyl-5-(2-pyridyldithio)valerate) is used in protein thiolation and reversible protein-protein conjugation. This reagent introduces thiol groups into proteins like ribonuclease, gamma-globulin, and horseradish peroxidase, allowing for the preparation of protein-protein conjugates through thiol-disulphide exchange. This technique is reversible and can be used for applications such as the creation of enzyme conjugates and antibody conjugates (Carlsson, Drevin, & Axén, 1978).

Preparation of Immunoabsorbents

N-Succinimidyl-3-(2-pyridyldithio)propionate has been utilized for controlled coupling of proteins like BSA and lysozyme to Sepharose gelatin, creating immunoabsorbents. This method enables the formation of an immunoabsorbent capable of binding specific antibodies, useful in applications like antibody purification and immunoprecipitation (Habeeb, 1981).

Radioiodination of Proteins

N-Succinimidyl 5-(trialkylstannyl)-3-pyridinecarboxylates, derivatives of this compound, are used as precursors for labeling proteins with radioactive iodine. This application is significant in the field of nuclear medicine for imaging and therapeutic purposes, particularly for labeling monoclonal antibodies and other proteins (Garg, Garg, & Zalutsky, 1991).

Nucleic Acid Modification

N-succinimidyl-3-(2-pyridyldithio)propionate is used for introducing thiol groups at the 5'-termini of synthetic oligonucleotides. This method is essential for the modification of nucleic acids for applications such as molecular probes, therapeutic agents, or in the study of DNA-protein interactions (Gaur, Sharma, & Gupta, 1989).

Vibrational Studies and Bioconjugate Chemistry

Research on the vibrational properties of N-succinimidyl-3-(2-pyridyldithio)propionate and its derivatives provides insights into the bioefficacy of conjugates modified with these reagents. This information is valuable for understanding the interactions and stability of bioconjugates in various applications (Pal et al., 1997).

Isolation of Plasma Membranes

N-Succinimidyl 3-(2-pyridyldithio) propionate aids in the isolation of plasma membranes from amphibian embryos. It facilitates the separation of plasma membranes from other cell components, which is crucial in cellular and molecular biology research (Grunz, 1980).

Mechanism of Action

Target of Action

N-Succinimidyl-5-(2-pyridyldithio)valerate (SPDP) is a heterobifunctional crosslinker that primarily targets two groups: primary amines and thiols . The primary amines are typically found in proteins, particularly in the side chains of lysine residues. Thiols, on the other hand, are found in the side chains of cysteine residues .

Mode of Action

SPDP operates through its two functional groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithiol group . The NHS ester reacts with primary amines to form stable amide bonds . The 2-pyridyldithiol group, after mild reduction, can react with other thiols to form a disulfide bond . This allows SPDP to link two target groups together, typically a protein with a primary amine and a protein with a thiol .

Result of Action

The result of SPDP’s action is the formation of a covalent bond between a primary amine and a thiol, typically on two different proteins . This can result in a change in the function of these proteins, potentially leading to changes at the molecular and cellular level.

Action Environment

The action of SPDP can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the NHS ester and the 2-pyridyldithiol group . Additionally, the presence of other reactive groups can potentially interfere with SPDP’s ability to form bonds with its target groups. Finally, the stability of SPDP can be affected by temperature and light, with recommended storage temperatures being 28°C .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(pyridin-2-yldisulfanyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c17-12-7-8-13(18)16(12)20-14(19)6-2-4-10-21-22-11-5-1-3-9-15-11/h1,3,5,9H,2,4,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQGFYSYSCHJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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